molecular formula C29H25NO4 B12956633 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

Cat. No.: B12956633
M. Wt: 451.5 g/mol
InChI Key: RAPMNQVPJSSLIN-OAQYLSRUSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a naphthylmethyl group, and a propanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality.

    Naphthylmethyl Group Introduction: The naphthylmethyl group is attached to the propanoic acid backbone through a series of coupling reactions.

    Final Assembly: The protected amino acid is then coupled with other components to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group.

    Reduction: Reduction reactions may target the carbonyl groups.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthylmethyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Deprotected amino acids ready for further reactions.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Used in the preparation of bioconjugates for research purposes.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylmethyl)propanoic acid: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Another similar compound with a benzyl group.

Uniqueness

The presence of the naphthylmethyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1

InChI Key

RAPMNQVPJSSLIN-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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